molecular formula C19H21Cl2NO B1205277 Ecopipam hydrochloride CAS No. 190133-94-9

Ecopipam hydrochloride

Cat. No. B1205277
CAS RN: 190133-94-9
M. Wt: 350.3 g/mol
InChI Key: APFMVAHRFWBCDG-JUOYHRLASA-N
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Preparation Methods

The synthesis of Ecopipam Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves:

    Step 1: Formation of the core benzo[d]naphtho[2,1-b]azepine structure.

    Step 2: Introduction of the chlorine atom at the 3-position.

    Step 3: Hydroxylation at the 2-position.

    Step 4: Methylation of the nitrogen atom.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Ecopipam Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ecopipam Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Ecopipam Hydrochloride is unique in its selective antagonism of dopamine D1 and D5 receptors. Similar compounds include:

Compared to these compounds, this compound has shown a distinct profile in clinical trials, particularly in its potential to treat neurological disorders without causing significant extrapyramidal side effects .

properties

CAS RN

190133-94-9

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride

InChI

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1

InChI Key

APFMVAHRFWBCDG-JUOYHRLASA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Other CAS RN

190133-94-9

Pictograms

Irritant

Origin of Product

United States

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